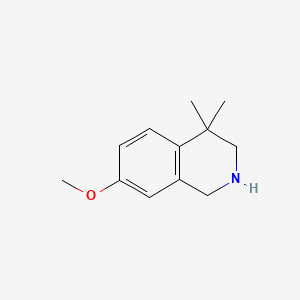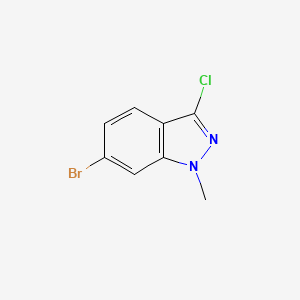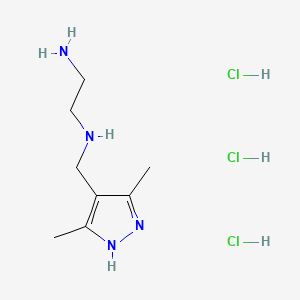
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Pharmacology and Material Science
Pharmacological Importance of Pyrazoles : Pyrazole structures play a crucial role in the pharmaceutical industry due to their presence in many biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The interest in pyrazole COX-2 inhibitors underscores the significance of these heterocycles in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Synthesis and Applications of Pyrazoline Derivatives : The synthesis of pyrazoline derivatives has been explored for their potential as anticancer agents. Pyrazoline, a five-membered ring compound containing nitrogen, shows significant potential due to its biological effects. Recent patent literature from 2000-2021 emphasizes the synthesis methods and the anticancer activity of these derivatives, highlighting their ongoing research interest in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).
Heterocyclic Compounds in Drug Discovery : Heterocyclic compounds like 1,2,3-triazoles, which share some structural similarities with pyrazoles, are key scaffolds in drug discovery. They have diverse applications across pharmaceutical chemistry, material science, and bioconjugation. The adaptability of these compounds to form stable structures with biological targets makes them invaluable in developing new therapeutic agents and materials (C. Kaushik et al., 2019).
Propiedades
IUPAC Name |
N'-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.3ClH/c1-6-8(5-10-4-3-9)7(2)12-11-6;;;/h10H,3-5,9H2,1-2H3,(H,11,12);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGEALBBHCFLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNCCN.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)ethane-1,2-diamine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

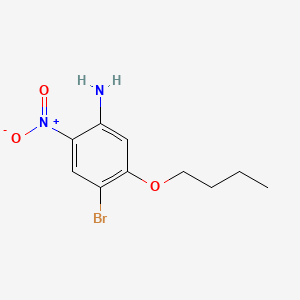
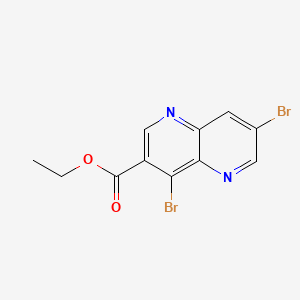
![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)
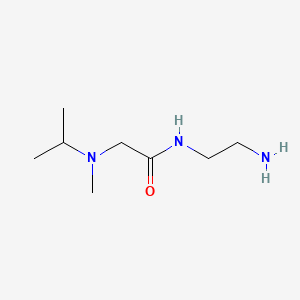
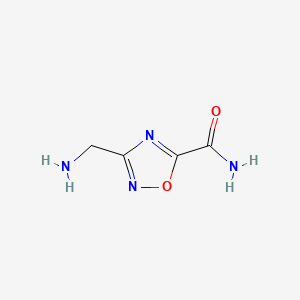


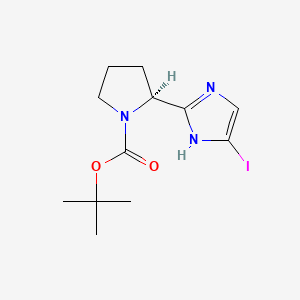
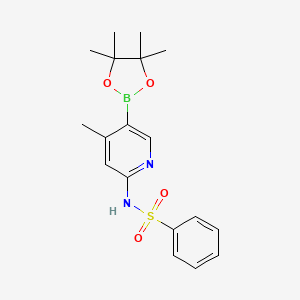
![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)
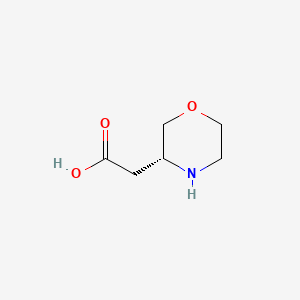
![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)
